2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol
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Overview
Description
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that features a bromophenyl group, an amino group, and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-Chlorophenyl)amino)methyl)-6-ethoxyphenol
- 2-(((3-Fluorophenyl)amino)methyl)-6-ethoxyphenol
- 2-(((3-Iodophenyl)amino)methyl)-6-ethoxyphenol
Uniqueness
2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs with different halogens .
Properties
Molecular Formula |
C15H16BrNO2 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-[(3-bromoanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
VTZCTSGMFCZBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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